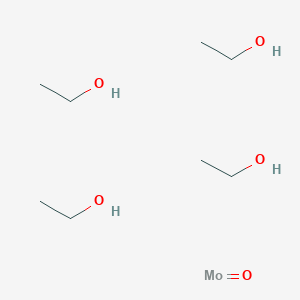
Ethanol--oxomolybdenum (4/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol–oxomolybdenum (4/1) is a coordination compound that combines ethanol and oxomolybdenum in a 4:1 ratio. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The combination of ethanol, a simple alcohol, with oxomolybdenum, a transition metal oxide, results in a compound with intriguing reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxomolybdenum (4/1) typically involves the reaction of molybdenum pentachloride with ethanol. The process can be summarized as follows:
- Dissolve molybdenum pentachloride in ethanol in a specific ratio.
- Add urea to the resulting solution.
- Perform annealing in two stages to obtain the desired compound .
Industrial Production Methods: While the laboratory synthesis of ethanol–oxomolybdenum (4/1) is well-documented, industrial production methods are less common. the principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol–oxomolybdenum (4/1) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where ligands in the coordination sphere of molybdenum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Reduction: Common reagents include hydrogen gas and hydrazine.
Substitution: Reagents such as phosphines and amines are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions may produce hydrocarbons .
Aplicaciones Científicas De Investigación
Ethanol–oxomolybdenum (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism by which ethanol–oxomolybdenum (4/1) exerts its effects involves its ability to facilitate electron transfer reactions. The molybdenum center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions. This property is crucial for its catalytic activity
Propiedades
Número CAS |
57249-27-1 |
|---|---|
Fórmula molecular |
C8H24MoO5 |
Peso molecular |
296.22 g/mol |
Nombre IUPAC |
ethanol;oxomolybdenum |
InChI |
InChI=1S/4C2H6O.Mo.O/c4*1-2-3;;/h4*3H,2H2,1H3;; |
Clave InChI |
ORKXEZNYBXHJIG-UHFFFAOYSA-N |
SMILES canónico |
CCO.CCO.CCO.CCO.O=[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















